molecular formula C20H15ClN2O3 B12397052 2-(4-(3-Chlorobenzoyl)phenoxy)-N-(pyridin-3-yl)acetamide

2-(4-(3-Chlorobenzoyl)phenoxy)-N-(pyridin-3-yl)acetamide

Cat. No.: B12397052
M. Wt: 366.8 g/mol
InChI Key: KKKJYDOHVKIIQP-UHFFFAOYSA-N
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Description

2-(4-(3-Chlorobenzoyl)phenoxy)-N-(pyridin-3-yl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Chlorobenzoyl)phenoxy)-N-(pyridin-3-yl)acetamide typically involves a multi-step process:

    Formation of 3-Chlorobenzoyl Chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Synthesis of 4-(3-Chlorobenzoyl)phenol: The 3-chlorobenzoyl chloride is then reacted with phenol in the presence of a base such as pyridine to form 4-(3-chlorobenzoyl)phenol.

    Formation of 2-(4-(3-Chlorobenzoyl)phenoxy)acetic Acid: The 4-(3-chlorobenzoyl)phenol is then reacted with chloroacetic acid in the presence of a base to form 2-(4-(3-chlorobenzoyl)phenoxy)acetic acid.

    Amidation Reaction: Finally, the 2-(4-(3-chlorobenzoyl)phenoxy)acetic acid is reacted with 3-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Chlorobenzoyl)phenoxy)-N-(pyridin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(3-Chlorobenzoyl)phenoxy)-N-(pyridin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-(4-(3-Chlorobenzoyl)phenoxy)-N-(pyridin-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further research and characterization.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(3-Chlorobenzoyl)phenoxy)-N-(pyridin-2-yl)acetamide: Similar structure but with a different position of the pyridine ring.

    2-(4-(3-Chlorobenzoyl)phenoxy)-N-(pyridin-4-yl)acetamide: Another isomer with the pyridine ring in a different position.

Uniqueness

2-(4-(3-Chlorobenzoyl)phenoxy)-N-(pyridin-3-yl)acetamide is unique due to its specific arrangement of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H15ClN2O3

Molecular Weight

366.8 g/mol

IUPAC Name

2-[4-(3-chlorobenzoyl)phenoxy]-N-pyridin-3-ylacetamide

InChI

InChI=1S/C20H15ClN2O3/c21-16-4-1-3-15(11-16)20(25)14-6-8-18(9-7-14)26-13-19(24)23-17-5-2-10-22-12-17/h1-12H,13H2,(H,23,24)

InChI Key

KKKJYDOHVKIIQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)OCC(=O)NC3=CN=CC=C3

Origin of Product

United States

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